1-Methoxy-2-(3-methoxypropoxy)-4-[(3-hydroxy-(2R)-isopropyl)propyl]benzene 1-Methoxy-2-(3-methoxypropoxy)-4-[(3-hydroxy-(2R)-isopropyl)propyl]benzene
Brand Name: Vulcanchem
CAS No.: 172900-70-8
VCID: VC0132573
InChI: InChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3/t15-/m0/s1
SMILES: CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO
Molecular Formula: C17H28O4
Molecular Weight: 296.4 g/mol

1-Methoxy-2-(3-methoxypropoxy)-4-[(3-hydroxy-(2R)-isopropyl)propyl]benzene

CAS No.: 172900-70-8

Reference Standards

VCID: VC0132573

Molecular Formula: C17H28O4

Molecular Weight: 296.4 g/mol

1-Methoxy-2-(3-methoxypropoxy)-4-[(3-hydroxy-(2R)-isopropyl)propyl]benzene - 172900-70-8

CAS No. 172900-70-8
Product Name 1-Methoxy-2-(3-methoxypropoxy)-4-[(3-hydroxy-(2R)-isopropyl)propyl]benzene
Molecular Formula C17H28O4
Molecular Weight 296.4 g/mol
IUPAC Name (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol
Standard InChI InChI=1S/C17H28O4/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15,18H,5,8-10,12H2,1-4H3/t15-/m0/s1
Standard InChIKey UAPTTWMKOMYVNB-HNNXBMFYSA-N
Isomeric SMILES CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)CO
SMILES CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO
Canonical SMILES CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CO
Synonyms (R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-ol; (R)-4-Methoxy-3-(3-methoxypropoxy)-β-(1-methylethyl)-benzenepropanol;
PubChem Compound 9835828
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator